3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea
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Overview
Description
Scientific Research Applications
Carbonic Anhydrase Inhibitors for Cancer Therapy
Ureido-substituted benzenesulfonamides have been extensively studied for their potential as carbonic anhydrase inhibitors, especially targeting the tumor-associated isoforms IX and XII. These enzymes are involved in regulating pH in tumors and are linked to cancer progression and metastasis. Research has shown that these compounds can inhibit carbonic anhydrase IX and XII with low nanomolar potency, suggesting their potential as anticancer agents. Specifically, derivatives incorporating 1,3,5-triazine moieties have been highlighted for their strong inhibitory action against carbonic anhydrase IX, a validated target for anticancer agents, with some compounds demonstrating sub-nanomolar Ki values indicating high potency (Lolak et al., 2019), (Lolak et al., 2019).
Antimetastatic Activity
Certain ureido-substituted benzenesulfonamides have also demonstrated significant antimetastatic activity in models of breast cancer metastasis. These findings suggest that beyond their inhibitory effects on enzyme activity, these compounds may directly affect cancer cell migration and invasion, offering a dual approach to cancer therapy (Pacchiano et al., 2011).
Anticonvulsant and Antimicrobial Applications
In addition to their potential in cancer therapy, some ureido benzenesulfonamides have been explored for their anticonvulsant properties, showing efficacy in seizure protection models. This suggests a possible application in treating neurological disorders such as epilepsy. Moreover, antimicrobial activity has been reported for compounds within this class, indicating their versatility and potential utility in addressing bacterial infections (Mishra et al., 2017).
Antidiabetic and Antibacterial Agents
Further studies have expanded the potential applications of ureido benzenesulfonamides to include antidiabetic and antibacterial activities. Novel derivatives have been synthesized and shown effective in preliminary screenings, underscoring the chemical versatility and therapeutic potential of this compound class (Faidallah & Khan, 2012).
Mechanism of Action
Target of Action
Similar compounds, such as ureidobenzenesulfonamides, have been reported to selectively inhibit carbonic anhydrases (cas), particularly hca ix and hca xii . These enzymes are common targets in the treatment of hypoxic cancers .
Mode of Action
Based on its structural similarity to ureidobenzenesulfonamides, it may interact with its targets (eg, carbonic anhydrases) by binding to the active site of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
Carbonic anhydrases play a crucial role in maintaining acid-base balance in tissues and blood by catalyzing the conversion of carbon dioxide and water into bicarbonate and protons . Inhibition of these enzymes can disrupt this balance, potentially affecting various biochemical pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the activity of carbonic anhydrases, the potential targets of this compound, is known to be sensitive to changes in pH .
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c18-11-2-1-3-14(8-11)22-10-13(9-16(22)23)21-17(24)20-12-4-6-15(7-5-12)27(19,25)26/h1-8,13H,9-10H2,(H2,19,25,26)(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONJMHXBSOFLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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